![molecular formula C14H12F3N3O B215095 N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its dysregulation has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in apoptosis and decreased cell proliferation.
Biochemical and physiological effects:
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK signaling, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit other kinases, such as ITK and TXK, which are also involved in B-cell receptor signaling. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have an immunomodulatory effect, by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide is its potential to induce resistance, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and treatment schedule to minimize the risk of resistance.
Zukünftige Richtungen
There are several potential future directions for the development of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide as a therapeutic agent for B-cell malignancies. One area of focus is the combination of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide with other targeted therapies, such as venetoclax or lenalidomide, to enhance its anti-tumor activity. Another area of focus is the identification of biomarkers that can predict response to N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which could help guide patient selection and treatment planning. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide in patients with B-cell malignancies.
Synthesemethoden
The synthesis of N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the aniline and nicotinamide moieties, and the introduction of the methyl group. The exact details of the synthesis have not been disclosed in the literature.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.
Eigenschaften
Produktname |
N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Molekularformel |
C14H12F3N3O |
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
N-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F3N3O/c1-18-13(21)11-6-3-7-19-12(11)20-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
WGHZJKHVMKWKCE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)
![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)
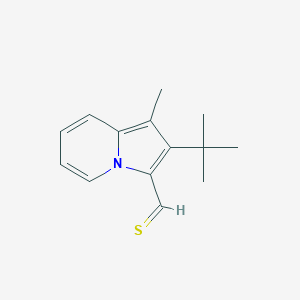
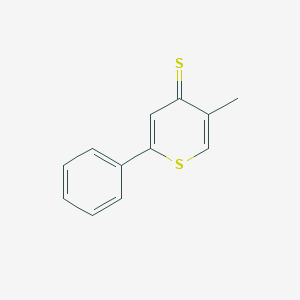
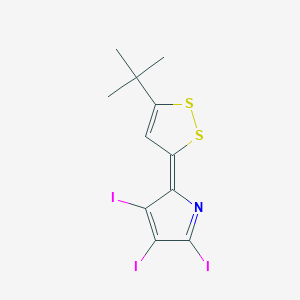
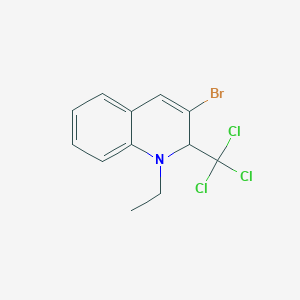
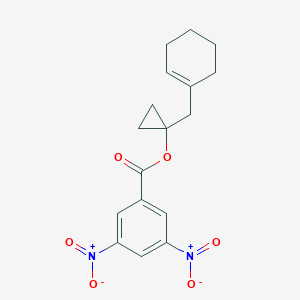
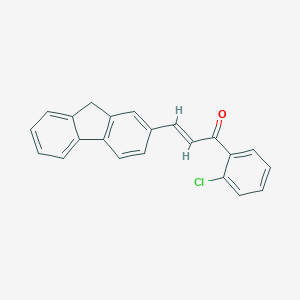
![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
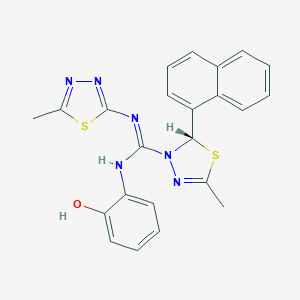
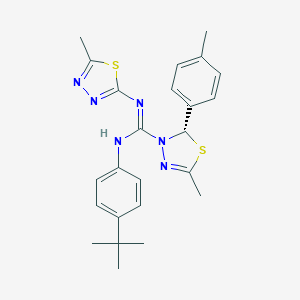
![N-[3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-(4-methylphenyl)-1,3,4-thiadiazol-3(2H)-yl)methylene]-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215037.png)
![5-methyl-N-[(5-methyl-2-(1-naphthyl)-1,3,4-thiadiazol-3(2H)-yl)(4H-1,2,4-triazol-4-yl)methylene]-1,3,4-thiadiazol-2-amine](/img/structure/B215038.png)